Methyl 2-methoxybenzoate
Overview
Description
FeCl2 catalyzed cross-coupling reaction between methyl 2-methoxybenzoate and diphenylmethane under various reaction conditions has been investigated.
This compound, also known as O-methoxy methyl benzoate or dimethyl salicylate, belongs to the class of organic compounds known as o-methoxybenzoic acids and derivatives. These are benzoic acids in which the hydrogen atom at position 2 of the benzene ring is replaced by a methoxy group. This compound is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound is a blackcurrant, cananga, and floral tasting compound that can be found in mushrooms. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
Thermochemical Properties
- Methyl 2-methoxybenzoate has been studied for its structural and thermochemical properties. These studies, both experimental and computational, include combustion and vaporization enthalpies, and standard molar enthalpies of formation in the gas phase (Flores et al., 2019).
Photochemical Reactions
- The compound has been involved in studies regarding the generation and quenching of singlet molecular oxygen, a process important in photostabilization and in understanding reactions under various environmental conditions (Soltermann et al., 1995).
Synthesis Applications
- This compound is a key component in the synthesis of various chemicals, demonstrating its significance in synthetic organic chemistry. Examples include its use in the synthesis of methyl 4-bromo-2-methoxybenzoate and as an intermediate in synthesizing other compounds (Chen Bing-he, 2008).
Conformation and Steric Effects
- The conformation and steric effects of this compound have been analyzed through spectroscopic methods. This includes studies on intramolecular hydrogen bonding and its impact on the compound's properties (Exner et al., 1999).
Antimicrobial and Molluscicidal Activity
- Some derivatives of this compound have been isolated from natural sources and studied for their antimicrobial and molluscicidal activities. This indicates potential applications in biologically active compounds (Orjala et al., 1993).
Chemical Reaction Studies
- It's also involved in studies of chemical reactions, such as those involving electron transfer with sulfur-centered nucleophiles. These studies contribute to understanding its reactivity and potential applications in less environmentally toxic herbicides (Uranga et al., 2012).
Metabolic Pathways
- Research has been conducted on the metabolism of this compound by anaerobic bacteria, which is crucial for understanding its environmental fate and its role in biodegradation processes (Deweerd et al., 1988).
Safety and Hazards
Methyl 2-methoxybenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Methyl 2-methoxybenzoate, also known as Methyl o-anisate , is a chemical compound with the molecular formula C9H10O3
Mode of Action
For instance, it has been involved in a FeCl2 catalyzed cross-coupling reaction with diphenylmethane . This suggests that this compound can participate in chemical reactions as a reactant, leading to the formation of new compounds.
Biochemical Pathways
It has been used in the synthesis of (+/−)-vibralactone . The synthesis process involves several steps, including reductive alkylation, hydrolysis, iodolactonization, ozonolysis, and an intramolecular aldol reaction . These reactions suggest that this compound may influence various biochemical pathways involved in these processes.
Result of Action
Its role in the synthesis of other compounds suggests that it can contribute to the formation of new molecular structures .
Biochemical Analysis
Biochemical Properties
It has been used as a ligand in the synthesis of benzoxazole, a compound with significant pharmaceutical applications . This suggests that Methyl 2-methoxybenzoate may interact with enzymes and other biomolecules in biochemical reactions.
Molecular Mechanism
It is known to participate in copper-catalyzed reactions in the synthesis of benzoxazole
Properties
IUPAC Name |
methyl 2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-8-6-4-3-5-7(8)9(10)12-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYHAAAQPNMZHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047087 | |
Record name | Methyl 2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless or pale yellow liquid with a warm, herbaceous, floral, spicy odour | |
Record name | Methyl o-methoxybenzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/796/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
254.00 to 255.00 °C. @ 760.00 mm Hg | |
Record name | Methyl 2-methoxybenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032605 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Methyl o-methoxybenzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/796/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.144-1.160 | |
Record name | Methyl o-methoxybenzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/796/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
606-45-1 | |
Record name | Methyl 2-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-methoxybenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406256 | |
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Record name | Benzoic acid, 2-methoxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl o-anisate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIMETHYL SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB18J2MCQL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Methyl 2-methoxybenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032605 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
48.00 to 49.00 °C. @ 760.00 mm Hg | |
Record name | Methyl 2-methoxybenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032605 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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